molecular formula C9H10BrN3O B13287734 3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13287734
M. Wt: 256.10 g/mol
InChI Key: HJNWTIFONKPETQ-UHFFFAOYSA-N
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Description

3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of a furan derivative followed by the formation of the pyrazole ring. One common method involves the reaction of 2-bromofuran with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The brominated furan ring and the pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromofuran-3-yl)pyridine: This compound shares the brominated furan ring but has a pyridine core instead of a pyrazole core.

    1,4-Dimethyl-1H-pyrazol-5-amine: This compound lacks the brominated furan ring but retains the pyrazole core.

Uniqueness

3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the combination of the brominated furan ring and the pyrazole core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

5-(2-bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3O/c1-5-7(12-13(2)9(5)11)6-3-4-14-8(6)10/h3-4H,11H2,1-2H3

InChI Key

HJNWTIFONKPETQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(OC=C2)Br)C)N

Origin of Product

United States

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